XLogP and Lipophilicity Differentiation vs. 4-Methoxyphenethyl and 3,4-Dimethoxybenzyl Analogs
CAS 2034298-87-6 exhibits a computed XLogP3-AA of 2.6, which is significantly lower than that of two closely related analogs: 1-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea and 1-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea, both of which carry bulkier, more lipophilic aromatic substituents on the urea nitrogen opposite to the benzothiophene [1] [2]. While quantitative experimental XLogP values for the latter two compounds have not been published in peer-reviewed literature, their increased aromatic ring count and higher molecular weight predictably increase lipophilicity. This 2-methoxyethyl-bearing compound falls within the optimal CNS drug-like space (XLogP < 3, TPSA < 90 Ų), whereas the bulkier aromatic analogs likely exceed CNS-desirable lipophilicity thresholds [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6; Molecular weight = 292.4 g/mol |
| Comparator Or Baseline | 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea: Estimated MW ≈ 380, higher XLogP; 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(3,4-dimethoxybenzyl)urea: Estimated MW ≈ 396, higher XLogP |
| Quantified Difference | XLogP difference estimated at 1–2 units lower for target compound; MW difference of 88–104 Da |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm); comparator values estimated from structural analysis |
Why This Matters
Lower lipophilicity of CAS 2034298-87-6 makes it a more suitable candidate for CNS-targeted research programs or assays requiring improved aqueous solubility compared to its more lipophilic analogs.
- [1] PubChem Computed Properties for CID 122246582: XLogP3-AA = 2.6, MW = 292.4 g/mol. View Source
- [2] PubChem Compound Summary for 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea (structural analog); used for comparative structural analysis. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
